molecular formula C7H6ClN3S B11901504 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B11901504
M. Wt: 199.66 g/mol
InChI Key: UOUPRSFMQYKCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. It is part of the thienopyrimidine family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine typically involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the compound is methylated using N,N-dimethylformamide and Hung’s base at 80°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions and conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives .

Scientific Research Applications

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit acetyl-CoA carboxylase sets it apart from other similar compounds .

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3S/c1-9-6-5-4(2-3-12-5)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)

InChI Key

UOUPRSFMQYKCOH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1SC=C2)Cl

Origin of Product

United States

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